

Phenylpyrimidine Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets

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Compound of Interest

Compound Name: 4-Chloro-2-phenylpyrimidine-5-carboxylic acid

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Abstract

The phenylpyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically successful and investigational drugs. Its inherent ability to interact with a wide array of biological targets, particularly protein kinases, has established it as a cornerstone in the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for phenylpyrimidine compounds. We will delve into the mechanistic intricacies of their interactions, explore the causal relationships behind experimental designs for target validation, and provide detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the phenylpyrimidine core in their discovery and development programs.

Introduction: The Phenylpyrimidine Scaffold - A Versatile Pharmacophore

The pyrimidine ring is a fundamental heterocyclic motif found in nature, most notably as a core component of nucleic acids.[1][2] In medicinal chemistry, the synthetic versatility of the pyrimidine scaffold allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] The addition of a phenyl group to the pyrimidine ring creates the phenylpyrimidine scaffold, a pharmacophore that has proven to be exceptionally effective in targeting ATP-binding sites of various enzymes, particularly protein

kinases.[4][5][6] This is attributed to the ability of the pyrimidine nitrogen atoms to form crucial hydrogen bond interactions with the hinge region of the kinase domain, a conserved feature across the kinome.[6][7] The phenyl moiety often occupies a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.[8]

The success of FDA-approved drugs like Imatinib and Dasatinib, which, although not direct phenylpyrimidines, share the underlying principle of targeting kinase hinge regions with related heterocyclic scaffolds, has spurred extensive research into pyrimidine-based inhibitors.[4][5][8] This guide will explore the diverse landscape of therapeutic targets amenable to modulation by phenylpyrimidine compounds, with a primary focus on oncology and beyond.

Protein Kinases: The Predominant Therapeutic Arena

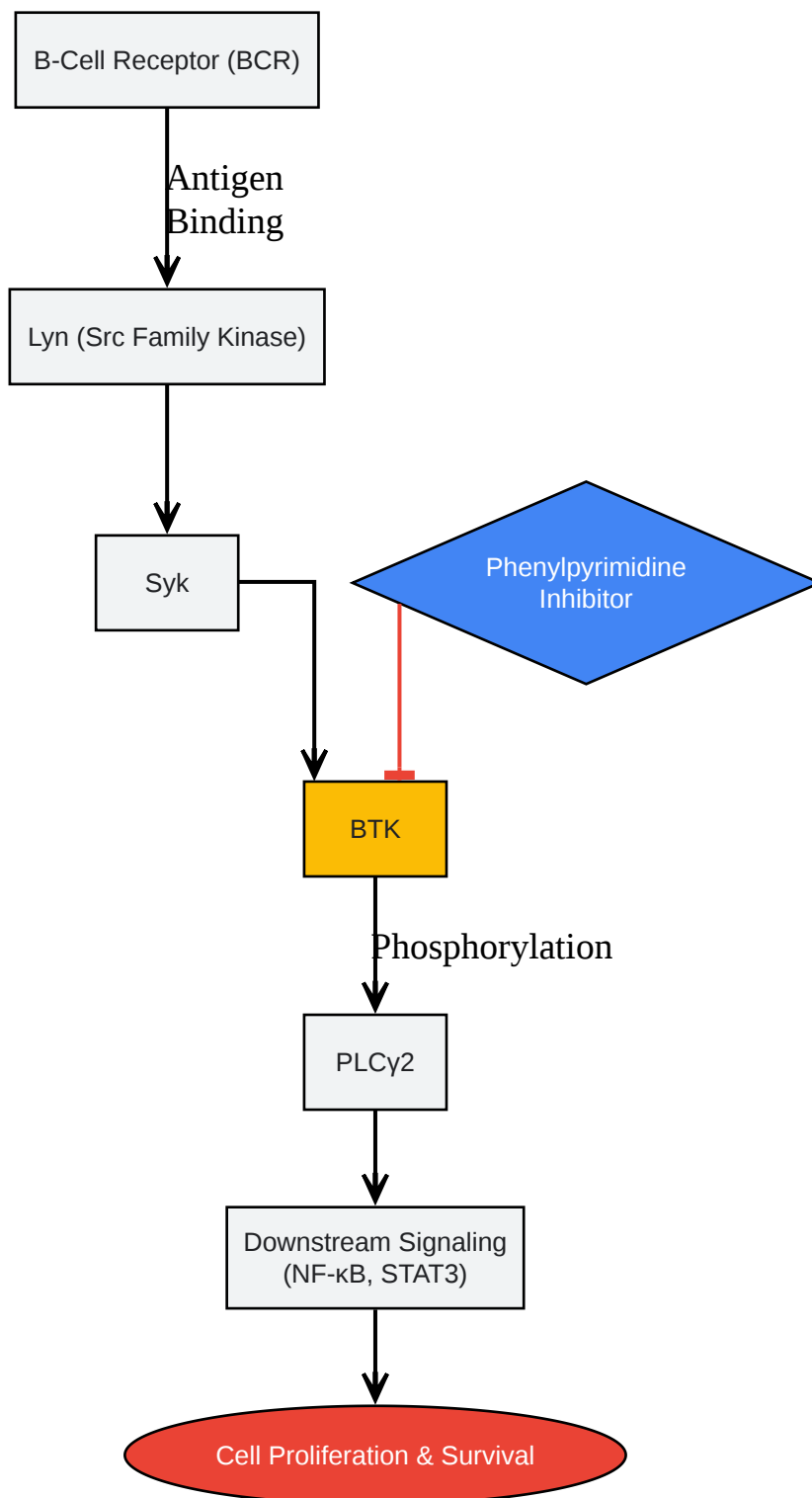
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them highly attractive drug targets.[4][9] Phenylpyrimidine derivatives have emerged as a powerful class of kinase inhibitors, with many exhibiting potent and selective activity against specific kinases implicated in tumorigenesis and other pathologies.

Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

Mechanistic Rationale: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[10] Overexpression and constitutive activation of BTK are frequently observed in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), leading to uncontrolled B-cell proliferation and survival.[10] Therefore, inhibiting BTK is a validated therapeutic strategy for these cancers.[10]

Phenylpyrimidine Interaction: Phenylpyrimidine-based inhibitors have been designed to target the ATP-binding site of BTK.[10] Structure-activity relationship (SAR) studies have shown that the pyrimidine core and a typical N-phenylacrylamide pharmacophore are important for binding.[10] These compounds can act as either reversible or irreversible inhibitors, with some forming a covalent bond with a non-catalytic cysteine residue (Cys481) in the active site, leading to prolonged and potent inhibition.[10]

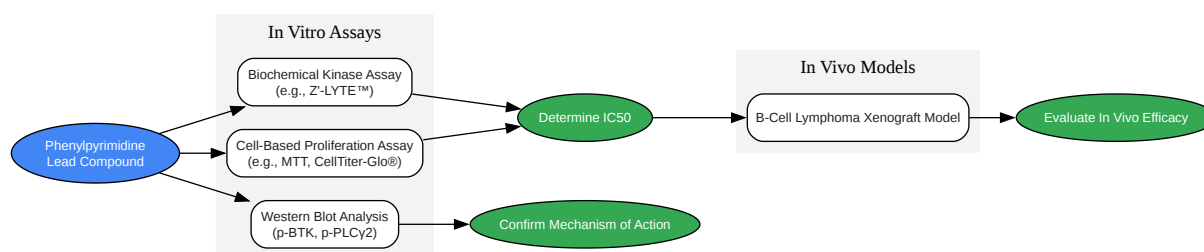
Signaling Pathway:

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Caption: BTK Signaling Pathway and Inhibition by Phenylpyrimidine Compounds.

Experimental Workflow: Validating BTK Inhibition

A crucial aspect of developing BTK inhibitors is to experimentally validate their efficacy and mechanism of action. Below is a typical workflow:



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Caption: Experimental Workflow for Validating Phenylpyrimidine-based BTK Inhibitors.

Detailed Protocol: BTK Kinase Activity Assay (Z'-LYTE™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of a phenylpyrimidine compound against BTK.

- Principle: The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a specific peptide substrate.
- Materials:
 - Recombinant human BTK enzyme.
 - Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide (or appropriate substrate).
 - ATP.

- Phenylpyrimidine compound stock solution (in DMSO).
- Assay buffer.
- 384-well assay plates.
- Fluorescence plate reader.
- Procedure:
 1. Prepare serial dilutions of the phenylpyrimidine compound in DMSO.
 2. In a 384-well plate, add the compound dilutions, followed by the BTK enzyme.
 3. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
 4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 5. Stop the reaction by adding the development reagent.
 6. Incubate for another 60 minutes to allow for the development of the fluorescent signal.
 7. Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The choice of a biochemical kinase assay like Z'-LYTE™ provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase in a purified system, free from cellular complexities. This is a critical first step in validating a direct interaction.

Cyclin-Dependent Kinases (CDKs) in Cell Cycle Regulation and Cancer

Mechanistic Rationale: Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.^[11] Their activity is tightly regulated by cyclins. In many cancers, the CDK/cyclin machinery is dysregulated, leading to uncontrolled cell proliferation.^[11] Therefore, inhibiting CDKs is a promising strategy for cancer therapy.

Phenylpyrimidine Interaction: Phenylpyrimidine derivatives have been developed as pan-CDK inhibitors, targeting multiple CDKs involved in cell cycle regulation.^[11] These compounds typically bind to the ATP-binding pocket of CDKs, competing with ATP and preventing the phosphorylation of downstream substrates. The N-phenylpyrimidin-2-amine scaffold is a common feature in these inhibitors.^[11]

Experimental Data Summary:

| Compound | Target CDK(s) | IC50 (nM) | Cell Line | Effect | Reference |
|----------|---------------|---------------|--------------------|---|-----------------|
| PPA15 | Pan-CDK | Not specified | A549 (Lung Cancer) | G2/M arrest, increased radiosensitivity | ^[11] |
| PPA14 | Pan-CDK | Not specified | A549 (Lung Cancer) | G2/M arrest, increased radiosensitivity | ^[11] |

FMS-like Tyrosine Kinase 3 (FLT3) in Acute Myeloid Leukemia (AML)

Mechanistic Rationale: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.^[12] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are common in acute myeloid leukemia (AML) and are

associated with a poor prognosis.[12] These mutations lead to constitutive activation of the kinase, driving leukemic cell growth.

Phenylpyrimidine Interaction: Phenylpyrimidine-based compounds have been investigated as FLT3 inhibitors.[13] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of FLT3, forming hydrogen bonds with key residues in the hinge region, such as Cys694.[12]

Emerging and Non-Oncological Targets

While oncology remains the primary focus for phenylpyrimidine-based drug discovery, their therapeutic potential extends to other disease areas.

Lanosterol 14 α -demethylase (CYP51) in Fungal Infections

Mechanistic Rationale: Lanosterol 14 α -demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] Inhibiting CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death. This makes CYP51 a well-established target for antifungal drugs.[14][15][16]

Phenylpyrimidine Interaction: Novel 2-phenylpyrimidine derivatives have been designed and synthesized as CYP51 inhibitors.[14][15][16] These compounds have shown promising in vitro antifungal activity against various clinically relevant fungal strains, often superior to existing drugs like fluconazole.[14][15]

G-Protein Coupled Receptor 119 (GPR119) in Type 2 Diabetes

Mechanistic Rationale: GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β -cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes.

Phenylpyrimidine Interaction: 4-amino-2-phenylpyrimidine derivatives have been identified as potent GPR119 agonists.[17] These compounds have been shown to improve glucose tolerance in animal models following oral administration.[17]

Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) in DNA Damage Response

Mechanistic Rationale: The deubiquitinase complex USP1/UAF1 plays a critical role in the DNA damage response by regulating the monoubiquitination of PCNA (proliferating cell nuclear antigen).[18] Inhibition of USP1/UAF1 leads to increased levels of monoubiquitinated PCNA, which can sensitize cancer cells to DNA-damaging agents and induce cell death. This makes the USP1/UAF1 complex a promising target for anticancer therapies.[18]

Phenylpyrimidine Interaction: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, with nanomolar inhibitory potency.[18]

Phosphodiesterase 4 (PDE4) in Inflammatory Diseases

Mechanistic Rationale: Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has broad anti-inflammatory effects. PDE4 inhibitors are used for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD).

Phenylpyrimidine Interaction: 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors with significant in vivo anti-inflammatory activity in models of pulmonary inflammation.[19]

Future Perspectives and Conclusion

The phenylpyrimidine scaffold continues to be a highly productive starting point for the design of novel therapeutic agents. While its utility in targeting protein kinases is well-established and continues to yield new clinical candidates, the exploration of non-kinase targets is an exciting and rapidly evolving field. The ability of the phenylpyrimidine core to be readily functionalized allows for the generation of large and diverse chemical libraries, increasing the probability of identifying hits against novel and challenging targets.

Future research will likely focus on:

- **Improving Selectivity:** Designing next-generation phenylpyrimidine inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.
- **Targeting Resistance Mutations:** Developing compounds that are active against clinically relevant resistance mutations that emerge during therapy, particularly in the context of kinase inhibitors.
- **Exploring Novel Target Classes:** Expanding the application of phenylpyrimidine-based libraries to other enzyme families and receptor classes.
- **Developing Covalent Inhibitors:** Leveraging the reactivity of the pyrimidine ring to design targeted covalent inhibitors for enhanced potency and duration of action.

In conclusion, the phenylpyrimidine scaffold is a versatile and powerful tool in the arsenal of the medicinal chemist. Its proven track record in delivering clinically effective drugs, coupled with its adaptability to a wide range of biological targets, ensures that it will remain a central focus of drug discovery efforts for the foreseeable future. This guide has provided a comprehensive overview of the key therapeutic targets for phenylpyrimidine compounds, offering a solid foundation for researchers to build upon in their quest for novel and effective medicines.

References

- Dasatinib (BMS-354825), a pyrimidinylthiazole derivative, was approved to use in patients with CML after imatinib treatment[3], and bosutinib (SKI-606), a 3-quinolinecarbonitrile analogue, is known to suppress migration and invasion of human breast cancer cells[20]. Ibrutinib (Figure 1) is a pyrazolopyrimidine-based[6] small-molecule kinase inhibitor that was approved for the treatment of B-cell cancers like mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström's macroglobulinemia[21][22].
- FLT-3 kinase was screened as the most potent molecular target. Computational docking between compound 6g and FLT-3 was carried out to interpret the binding mode. The results show phenylpyrimidine derivatives have effective antitumor activities, which provides a base for further research of them as antitumor agents. (Source: Synthesis, Biological Evaluation and Molecular Docking of Novel Phenylpyrimidine Derivatives as Potential Anticancer Agents - Chemical Research in Chinese Universities)
- BTK is an effective target for the treatment of B-cell malignant tumors and autoimmune diseases. In this work, a series of 2-phenyl pyrimidine derivatives were prepared and their

preliminary in vitro activities on B-cell leukemia cells as well as the BTK enzyme were determined. (Source: Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC - NIH)

- A series of novel phenylpyrimidine CYP51 inhibitors were designed and synthesised. In vitro antifungal testing showed that target compound C6 exhibited good efficacy against seven common clinically susceptible strains, which was significantly superior to the clinical first-line drug fluconazole. (Source: Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - NIH)
- Phenylpyrazolo[3,4-d]pyrimidine is considered a milestone scaffold known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities. (Source: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI)
- Radiotherapy is one of the most common treatments for cancer, but radioresistance and injury to normal tissue are considered major obstacles to successful radiotherapy. Thus, there is an urgent need to develop radiosensitizers to improve the therapeutic outcomes of radiotherapy in cancer patients. Our previous efforts to identify novel radiosensitizers, using high-throughput screening targeting p53 and Nrf2 revealed a promising N-phenylpyrimidin-2-amine (PPA) lead compound.
- Through preparation and examination of a series of novel 4-amino-2-phenylpyrimidine derivatives as agonists for GPR119, we identified 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine (9t). Compound 9t improved glucose tolerance in mice following oral administration and showed good pharmacokinetic profiles in rats. (Source: Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists - PubMed)
- We conducted the computational modeling studies of 40 pyrimidine-4,6-diamine-based compounds by integrating docking, molecular dynamics, and three-dimensional structure–activity relationship. (Source: Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC - NIH)
- A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones were synthesized and evaluated for their inhibitory properties against the non-receptor kinase c-Src and the G2/M checkpoint kinase Wee1. (Source: Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed)
- Deregulation of ubiquitin conjugation or deconjugation has been implicated in the pathogenesis of many human diseases including cancer. The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in association with UAF1 (USP1-associated factor 1), is a known regulator of DNA damage response and has been shown as a promising anticancer

- target. (Source: Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed)
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (Source: Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed)
 - Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (Source: (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)
 - Examples of FDA-approved kinase inhibitors exhibiting the N-phenylpyrimidine-2-amine scaffold as part of the central pharmacophore unit. (Source: Examples of FDA-approved kinase inhibitors exhibiting the...
 - Design and synthesis of potent N-phenylpyrimidine derivatives for the treatment of skin cancer.
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 - Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. This article surveys recent areas in which pyrimidines have had a major impact in drug discovery therapeutics... (Source: Recent Advances in Pyrimidine-Based Drugs - MDPI)
 - Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. This article surveys recent areas in which pyrimidines have had a major impact in drug discovery therapeutics... (Source: Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central)
 - The pyrimidine core has been utilized extensively to construct kinase inhibitors, including eight FDA-approved drugs.
 - Chemical structure of the phenylpyrimidine derivative analyzed by Shu et al.[22] as a potential JAK3 inhibitor. (Source: Chemical structure of the phenylpyrimidine derivative analyzed by Shu...
 - Action mechanism studies indicated that compound 32 can significantly reduce the inflammatory response induced by lipopolysaccharide (LPS) in RAW264.7 cells...
 - In the past two decades, scientists focused more on the diverse biological activities of pyrimidine derivatives. (Source: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed)

- Overview of pyrimidine de novo synthesis inhibitors used in cancer therapy. (Source: Overview of pyrimidine de novo synthesis inhibitors used in cancer therapy.)
- 4-phenylpyrimidine is a biaryl that is pyrimidine substituted at position 4 by a phenyl group. (Source: 4-Phenylpyrimidine | C₁₀H₈N₂ | CID 18923 - PubChem - NIH)
- Nucleotides are synthesized through two distinct pathways: de novo synthesis and nucleoside salvage. (Source: Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - MDPI)
- 5-Carbamoyl-2-phenylpyrimidine derivative 2 has been identified as a phosphodiesterase 4 (PDE4) inhibitor with moderate PDE4B inhibitory activity (IC₅₀=200 nM). (Source: Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed)
- The pyrimidine core has been utilized extensively to construct kinase inhibitors, including eight FDA-approved drugs.
- Pyrimidine and its analogues are important heterocyclic compounds that have various applications in chemistry and pharmacy. (Source: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR)
- Owing to the dysregulation of protein kinase activity in many diseases including cancer, the protein kinase enzyme family has become one of the most important drug targets in the 21st century.

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